molecular formula C9H14O B14652436 2-Cyclopenten-1-one, 3-methyl-2-propyl- CAS No. 50397-91-6

2-Cyclopenten-1-one, 3-methyl-2-propyl-

Cat. No.: B14652436
CAS No.: 50397-91-6
M. Wt: 138.21 g/mol
InChI Key: IAGSPEBQNJDWDZ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 3-methyl-2-propyl- is an organic compound with the molecular formula C9H14O It is a derivative of cyclopentenone, featuring a cyclopentene ring with a ketone functional group and additional methyl and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-propyl- can be achieved through several methods. One common approach involves the Claisen condensation of appropriate esters followed by decarboxylation and isomerization. Another method includes the acid-catalyzed dehydration of cyclopentanediols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance reaction rates and yields. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 3-methyl-2-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 3-methyl-2-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A simpler analog with a similar structure but without the methyl and propyl substituents.

    Cyclohexenone: A related compound with a six-membered ring instead of a five-membered ring.

    Cycloheptenone: Another analog with a seven-membered ring.

Uniqueness

2-Cyclopenten-1-one, 3-methyl-2-propyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These differences make it valuable for specialized applications where other cyclopentenones may not be suitable .

Properties

CAS No.

50397-91-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-methyl-2-propylcyclopent-2-en-1-one

InChI

InChI=1S/C9H14O/c1-3-4-8-7(2)5-6-9(8)10/h3-6H2,1-2H3

InChI Key

IAGSPEBQNJDWDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(CCC1=O)C

Origin of Product

United States

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